3-Ethylcyclohexanol
Overview
Description
3-Ethylcyclohexanol is a compound that can be derived from cyclohexanol derivatives. While the provided papers do not directly discuss 3-Ethylcyclohexanol, they do provide insights into the synthesis and structural analysis of related cyclohexanone and cyclohexanol derivatives. These studies contribute to the broader understanding of the chemical behavior and properties of cyclohexanol compounds, which can be extrapolated to 3-Ethylcyclohexanol.
Synthesis Analysis
The synthesis of cyclohexanone derivatives can be achieved through various methods. For instance, 3-ethoxycyclobutanones can react with silyl enol ethers to give 3-ethoxy-5-trimethylsiloxycyclohexanone derivatives using ethylaluminum dichloride as a Lewis acid, as demonstrated in one study . Another approach involves a Michael-Aldol condensation to obtain ethyl 2-hydroxy-4-oxo-2-phenylcyclohexanecarboxylate, which has the cyclohexanone in a chair conformation . These methods highlight the versatility in synthesizing cyclohexanone derivatives, which could be applicable to the synthesis of 3-Ethylcyclohexanol.
Molecular Structure Analysis
The molecular structure of cyclohexanone derivatives has been extensively studied using spectroscopic techniques such as NMR spectroscopy. For example, ethyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate was analyzed to establish its conformational behavior, revealing a slightly flattened chair conformation for the piperidone ring . X-ray diffraction has also been used to confirm the structure of synthesized compounds, such as (2RS)-3-[(2RS)-2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)ethyl]-2-(pyridin-3-yl)thiazolidin-4-one, which crystallizes in the triclinic crystal system . These studies provide a foundation for understanding the molecular structure of 3-Ethylcyclohexanol.
Chemical Reactions Analysis
Cyclohexanone derivatives can undergo various chemical reactions. Acyl radical cyclizations have been used in synthesis to construct six-membered rings efficiently . Additionally, the [3 + 2 + 2] cocyclization of ethyl cyclopropylideneacetate and various alkynes has been catalyzed by nickel complexes to synthesize cycloheptadiene derivatives . These reactions demonstrate the reactivity of cyclohexanone derivatives and could inform the chemical reactions that 3-Ethylcyclohexanol may undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclohexanone derivatives can be inferred from their molecular structure and synthesis. For instance, the presence of intermolecular hydrogen bonds, such as those found in the crystal structure of ethyl 2-hydroxy-4-oxo-2-phenylcyclohexanecarboxylate, can influence the compound's solubility and boiling point . The chair conformation of the cyclohexane ring is a common feature that affects the stability and reactivity of these molecules . These properties are essential for understanding the behavior of 3-Ethylcyclohexanol in various environments and reactions.
Scientific Research Applications
Analytical Chemistry and Drug Identification
3-Ethylcyclohexanol, as well as similar compounds, have been studied in the context of analytical chemistry. For example, psychoactive arylcyclohexylamines, which include structures related to 3-Ethylcyclohexanol, have been characterized using various spectroscopic techniques. These compounds have been analyzed in biological matrices like blood, urine, and vitreous humor using techniques such as liquid chromatography and mass spectrometry. This research is significant in the field of forensic toxicology for the identification and analysis of psychoactive substances (De Paoli et al., 2013).
Organic Synthesis and Chemical Reactions
Research on compounds structurally related to 3-Ethylcyclohexanol, such as cyclohexanones and their derivatives, has led to the development of new synthetic methods in organic chemistry. For instance, 3-Ethoxycyclobutanones have been used in formal [4+2] cycloaddition reactions with silyl enol ethers, resulting in the production of highly oxygenated cyclohexanone derivatives. Such reactions are significant for the synthesis of complex organic molecules (Matsuo et al., 2009).
Catalysis and Asymmetric Synthesis
In the field of catalysis and asymmetric synthesis, research has been conducted on the enantioselective synthesis of cyclohexanone derivatives. For example, the asymmetric 1,4-addition of Et2Zn to 2-cyclohexen-1-one using a copper(I) salt/N-heterocyclic carbene–silver complex has been shown to afford optically active 3-ethylcyclohexanone. The study demonstrated the reversal of enantioselectivity under different conditions, indicating the potential for precise control over product stereochemistry (Matsumoto et al., 2016).
Environmental and Biological Applications
Compounds related to 3-Ethylcyclohexanol have also been explored in environmental and biological contexts. For instance, the metabolism of ethylcyclohexane in rats was studied, leading to the identification of various metabolites like 4-ethylcyclohexanol. This research contributes to understanding the biotransformation and environmental fate of such compounds (Serve et al., 1990).
Safety And Hazards
While specific safety data for 3-Ethylcyclohexanol was not found, it’s important to note that chemicals can pose various hazards. For example, cyclohexanol, a similar compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as having acute oral toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .
Future Directions
While specific future directions for 3-Ethylcyclohexanol were not found, the synthesis of cyclohexanol via the hydrogenation of cyclohexyl acetate provides a novel route to yield cyclohexanol and ethanol . This could potentially open up new avenues for the utilization of 3-Ethylcyclohexanol in similar processes.
properties
IUPAC Name |
3-ethylcyclohexan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-2-7-4-3-5-8(9)6-7/h7-9H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNIOXDKEUNVBAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCC(C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10281282 | |
Record name | 3-ethylcyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10281282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethylcyclohexanol | |
CAS RN |
4534-76-3 | |
Record name | 4534-76-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21115 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-ethylcyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10281282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-ethylcyclohexan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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